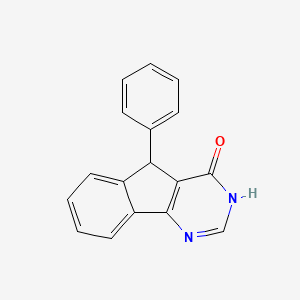
5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of indeno-pyrimidines This compound is characterized by its fused ring structure, which includes an indene moiety linked to a pyrimidine ring The presence of a phenyl group at the 5-position and a hydroxyl group at the 4-position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the indene or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-one.
Reduction: Formation of reduced derivatives with modified ring structures.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thiazolo[3,2-a]pyrimidin-6(5H)-ones: Exhibits antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidin-4-ol: Studied for its anticancer potential.
Uniqueness
5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol stands out due to its unique fused ring structure, which combines the properties of both indene and pyrimidine moieties. This structural uniqueness contributes to its diverse reactivity and potential for various applications in scientific research and industry.
Properties
CAS No. |
28858-05-1 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-phenyl-3,5-dihydroindeno[1,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O/c20-17-15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)18-10-19-17/h1-10,14H,(H,18,19,20) |
InChI Key |
UUBNDLIKZLMRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=O)NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















